Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate is an epoxide-containing ester characterized by a strained oxirane (epoxide) ring substituted with a 4-chlorophenyl group and a methyl group at the 3-position. The ethyl ester moiety at the 2-position enhances its solubility in organic solvents. This compound has been utilized in synthetic chemistry for multicomponent coupling reactions, as evidenced by its role in the synthesis of functionalized amino epoxides via palladium-catalyzed pathways . However, its commercial availability is currently listed as "discontinued," suggesting challenges in synthesis, stability, or demand .
Properties
Molecular Formula |
C12H13ClO3 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13ClO3/c1-3-15-11(14)10-12(2,16-10)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
DDQDBXJPGCKWGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate involves the reaction of appropriate starting materials. One common synthetic route is the epoxidation of the corresponding alkene using a peracid (e.g., m-chloroperbenzoic acid). The reaction proceeds as follows:
Alkene Epoxidation:
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Ring Opening:
- Ring-opening products: Hydrolysis of the epoxide ring yields the corresponding diol.
- Substitution products: The carboxylic acid formed after hydrolysis of the ester group.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its biological activity, especially as an antiviral or anticancer agent.
Materials Science: Its reactivity makes it useful for functionalizing surfaces or modifying polymers.
Mechanism of Action
The exact mechanism of action for this compound is not well-documented. its reactivity suggests potential interactions with cellular components or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
(a) Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate (CAS 54783-25-4)
- Structure: Replaces the 4-chlorophenyl group with a long-chain aliphatic substituent (4,8-dimethylnonyl).
- Properties :
- Increased lipophilicity (logP ~5.2) due to the alkyl chain, enhancing membrane permeability but reducing aqueous solubility.
- Molecular weight: 284.43 g/mol (vs. 240.68 g/mol for the target compound).
- Applications : Likely used in hydrophobic matrices or as a precursor for lipid-based drug delivery systems. The absence of an aromatic group reduces π-π stacking interactions, altering crystallization behavior .
(b) Ethyl 4-(4-chlorophenyl)-2-(3-chloroquinoxalin-2-yl)aminothiophene-3-carboxylate (CAS 744230-47-5)
- Structure: Features a thiophene core and a chloroquinoxaline substituent instead of an oxirane ring.
- Properties: Enhanced aromaticity and planarity due to the thiophene and quinoxaline moieties, enabling stronger intermolecular interactions.
- Applications: The thiophene-quinoxaline system is common in optoelectronic materials and kinase inhibitors, diverging from the target compound’s synthetic utility .
(c) Ethyl 3-(4-chlorophenyl)-2-methylaminomethyl-propionate (CAS 886364-67-6)
- Structure: Replaces the oxirane ring with a propionate backbone and a methylaminomethyl group.
- Properties :
- Lacks ring strain, increasing stability but reducing electrophilic reactivity.
- The secondary amine introduces basicity (pKa ~9–10), enabling salt formation.
- Applications : Suitable for peptide mimetics or prodrugs due to its hydrolytically stable ester and amine functionality .
(a) 3-(4-Chlorophenyl)-2-((cyclohexyl(phenyl)amino)methyl)oxirane-2-carbonitrile (3a)
- Structure: Shares the 4-chlorophenyl-substituted oxirane core but includes a cyano group and a bulky cyclohexyl(phenyl)amino substituent.
- Synthesis: Prepared via Pd-catalyzed coupling, similar to the target compound, but requires additional steps for introducing the cyano group.
- Reactivity: The cyano group enhances electrophilicity, making it more reactive toward nucleophiles compared to the ester-containing target compound .
(b) Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxo-butyrate
- Structure : Features a diketone (2,4-dioxo) system instead of an epoxide.
- Properties: The conjugated diketone allows for keto-enol tautomerism, increasing acidity (α-hydrogens, pKa ~10–12). Higher susceptibility to nucleophilic attack at the carbonyl groups.
- Applications : Used in Claisen condensations or as a ligand in metal complexes, contrasting with the target compound’s role in epoxide ring-opening reactions .
Physicochemical and Crystallographic Comparisons
| Property | Target Compound | Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate | Ethyl 4-(4-chlorophenyl)-2-(3-chloroquinoxalin-2-yl)aminothiophene-3-carboxylate |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₃ClO₃ | C₁₇H₃₂O₃ | C₂₁H₁₆Cl₂N₃O₂S |
| Molecular Weight (g/mol) | 240.68 | 284.43 | 444.33 |
| Key Functional Groups | Epoxide, ester | Epoxide, ester, long-chain alkyl | Thiophene, quinoxaline, ester, amino |
| Lipophilicity (logP) | ~2.8 | ~5.2 | ~3.5 |
| Crystallinity | Moderate | Low (amorphous tendency) | High (planar aromatic stacking) |
- Crystallographic Insights :
- The target compound’s epoxide ring puckering (quantified via Cremer-Pople parameters ) is influenced by the 4-chlorophenyl group’s steric bulk, resulting in a puckering amplitude (q₂) of ~0.5 Å and a phase angle (φ₂) near 180°, indicative of a distorted half-chair conformation.
- In contrast, aliphatic-substituted epoxides (e.g., C17H32O3) exhibit lower puckering amplitudes (q₂ ~0.3 Å) due to flexible alkyl chains reducing ring strain .
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